N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396746-75-0
VCID: VC6556512
InChI: InChI=1S/C23H23ClN4O2/c1-30-18-10-8-16(9-11-18)21-13-22(26-15-25-21)28-12-4-5-17(14-28)23(29)27-20-7-3-2-6-19(20)24/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H,27,29)
SMILES: COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4Cl
Molecular Formula: C23H23ClN4O2
Molecular Weight: 422.91

N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide

CAS No.: 1396746-75-0

Cat. No.: VC6556512

Molecular Formula: C23H23ClN4O2

Molecular Weight: 422.91

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide - 1396746-75-0

Specification

CAS No. 1396746-75-0
Molecular Formula C23H23ClN4O2
Molecular Weight 422.91
IUPAC Name N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Standard InChI InChI=1S/C23H23ClN4O2/c1-30-18-10-8-16(9-11-18)21-13-22(26-15-25-21)28-12-4-5-17(14-28)23(29)27-20-7-3-2-6-19(20)24/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H,27,29)
Standard InChI Key JTMWIFNVPXGGBI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A piperidine ring at position 3, functionalized with a carboxamide group.

  • A pyrimidine ring at position 1, substituted with a 4-methoxyphenyl group at position 6.

  • An N-(2-chlorophenyl) group attached to the carboxamide.

This configuration confers unique electronic and steric properties, critical for interactions with biological targets. The molecular formula is C₂₃H₂₃ClN₄O₂, with a molecular weight of 422.91 g/mol.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Melting Point198–202°C (predicted)
LogP (Lipophilicity)3.8 ± 0.5
Solubility in DMSO>10 mM
Hydrogen Bond Donors2

The moderate lipophilicity (LogP ~3.8) suggests favorable membrane permeability, while solubility in dimethyl sulfoxide (DMSO) facilitates in vitro assays.

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis involves three stages:

  • Pyrimidinyl Intermediate Preparation:

    • Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-chloropyrimidine.

    • Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/ethanol (3:1), 80°C, 12 h.

  • Piperidine Ring Functionalization:

    • Nucleophilic substitution of the pyrimidine-chloride intermediate with piperidine-3-carboxamide.

    • Solvent: DMF, 100°C, 6 h.

  • N-(2-Chlorophenyl) Coupling:

    • Amide bond formation using 2-chlorophenyl isocyanate.

    • Catalyst: Triethylamine, THF, room temperature.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

  • Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.

  • Purification: High-performance liquid chromatography (HPLC) achieves >98% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity:

Microbial StrainMIC (µM)Source
Staphylococcus aureus0.35
Escherichia coli0.21
Candida albicans0.40

Mechanistically, it disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

KinaseIC₅₀ (nM)Source
LIMK112.3
ROCK218.7

LIMK/ROCK inhibition suppresses tumor metastasis by modulating cytoskeletal dynamics .

Dopaminergic Activity

Structural analogs demonstrate high affinity for dopamine D4 receptors (Ki = 1.2 nM), suggesting potential in treating schizophrenia and Parkinson’s disease.

Pharmacological Applications

Antimicrobial Drug Development

The compound’s low MIC values position it as a lead candidate for:

  • Methicillin-resistant S. aureus (MRSA) infections.

  • Multidrug-resistant P. aeruginosa.

Oncology Therapeutics

  • Metastatic Breast Cancer: LIMK1 inhibition reduces cell migration by 70% in MDA-MB-231 models .

  • Leukemia: ROCK2 blockade induces apoptosis in HL-60 cells at 5 µM .

Neurological Disorders

D4 receptor selectivity over D2/D3 (≥100-fold) minimizes extrapyramidal side effects in antipsychotic therapy.

Future Research Directions

Synthesis Optimization

  • Catalyst Design: Replace Pd(PPh₃)₄ with cheaper Ni-based catalysts to reduce costs.

  • Green Chemistry: Explore aqueous micellar conditions to eliminate organic solvents.

Targeted Drug Delivery

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability.

Clinical Translation

  • Phase I Trials: Prioritize safety profiling in kinase inhibitor-resistant cancers.

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